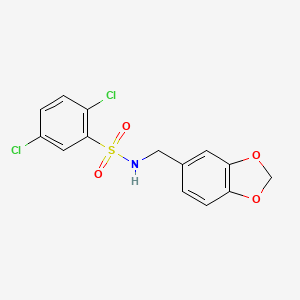
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide is a complex organic compound characterized by the presence of a benzodioxole group and a dichlorobenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Sulfonamide Formation: The benzodioxole intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The dichlorobenzene ring can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
- Reduction
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a benzodioxole moiety with a dichlorobenzenesulfonamide group. This structural combination is believed to contribute to its biological activity.
- Chemical Formula: C13H10Cl2N2O3S
- Molecular Weight: 353.19 g/mol
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
1. Antidiabetic Activity
Research indicates that benzodioxole derivatives exhibit significant antidiabetic potential. In a study assessing various benzodioxole carboxamide derivatives, one compound demonstrated substantial inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. This inhibition can help manage blood glucose levels in diabetic patients .
2. Anticancer Properties
The compound's efficacy against cancer cell lines has been explored. For instance, derivatives of benzodioxole have shown promising results in inhibiting the growth of several cancer types while exhibiting minimal cytotoxicity to normal cells. Specifically, compounds with similar structures were tested against diverse cancer cell lines and displayed IC50 values ranging from 26 to 65 µM .
3. Antimicrobial Activity
The benzodioxole core structure is known for its antimicrobial properties. Compounds containing this structure have been studied for their ability to combat various bacterial and fungal infections. The presence of halogen atoms in the structure may enhance this activity by increasing the compound's reactivity towards microbial targets .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of α-amylase and potentially other enzymes involved in metabolic pathways.
- Induction of Apoptosis: Some studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties: The presence of the benzodioxole moiety may confer antioxidant properties, which can protect cells from oxidative stress and inflammation .
Table 1: Summary of Biological Activities
Case Study: In Vivo Antidiabetic Effects
In an in vivo study using streptozotocin-induced diabetic mice, a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses. This highlights the potential for these compounds in diabetes management .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZZOVHILMLDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














